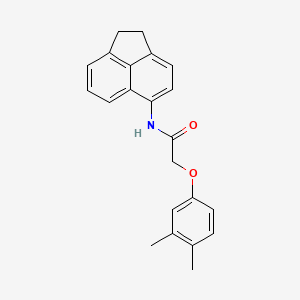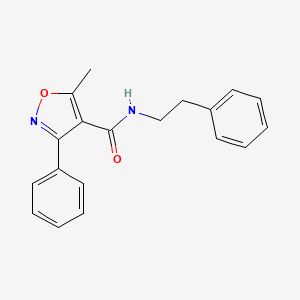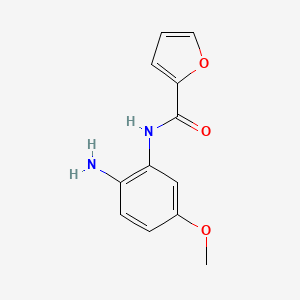
N-(1,2-dihydro-5-acenaphthylenyl)-2-(3,4-dimethylphenoxy)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1,2-dihydro-5-acenaphthylenyl)-2-(3,4-dimethylphenoxy)acetamide, also known as DAA-1106, is a novel compound that has gained significant attention in the field of neuroscience. It is a selective agonist of the peripheral benzodiazepine receptor (PBR), which is predominantly expressed in the mitochondria of glial cells in the brain. The PBR plays a key role in regulating various physiological processes, including neuroinflammation, oxidative stress, and apoptosis.
作用机制
N-(1,2-dihydro-5-acenaphthylenyl)-2-(3,4-dimethylphenoxy)acetamide exerts its effects by binding to the PBR, a transmembrane protein that is localized to the outer mitochondrial membrane. The PBR is involved in the regulation of various cellular processes, including mitochondrial function, calcium homeostasis, and apoptosis. By binding to the PBR, N-(1,2-dihydro-5-acenaphthylenyl)-2-(3,4-dimethylphenoxy)acetamide can modulate these processes and promote cell survival. Moreover, N-(1,2-dihydro-5-acenaphthylenyl)-2-(3,4-dimethylphenoxy)acetamide can also inhibit the activation of microglia, the immune cells of the brain that play a key role in neuroinflammation and neurodegeneration.
Biochemical and Physiological Effects:
N-(1,2-dihydro-5-acenaphthylenyl)-2-(3,4-dimethylphenoxy)acetamide has been shown to modulate several biochemical and physiological processes in the brain. For example, N-(1,2-dihydro-5-acenaphthylenyl)-2-(3,4-dimethylphenoxy)acetamide can reduce the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, and enhance the production of anti-inflammatory cytokines, such as interleukin-10. Moreover, N-(1,2-dihydro-5-acenaphthylenyl)-2-(3,4-dimethylphenoxy)acetamide can promote the expression of neurotrophic factors, such as brain-derived neurotrophic factor (BDNF), which is involved in neuronal survival and plasticity. N-(1,2-dihydro-5-acenaphthylenyl)-2-(3,4-dimethylphenoxy)acetamide can also increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD), and reduce the production of reactive oxygen species (ROS), which are involved in oxidative stress and cell damage.
实验室实验的优点和局限性
N-(1,2-dihydro-5-acenaphthylenyl)-2-(3,4-dimethylphenoxy)acetamide has several advantages for lab experiments. It is a highly selective agonist of the PBR, which allows for precise targeting of this receptor. Moreover, N-(1,2-dihydro-5-acenaphthylenyl)-2-(3,4-dimethylphenoxy)acetamide has been shown to have excellent pharmacokinetic properties, including good oral bioavailability and brain penetration. However, there are also some limitations to using N-(1,2-dihydro-5-acenaphthylenyl)-2-(3,4-dimethylphenoxy)acetamide in lab experiments. For example, the synthesis of N-(1,2-dihydro-5-acenaphthylenyl)-2-(3,4-dimethylphenoxy)acetamide is a complex process that requires specialized expertise and equipment. Moreover, N-(1,2-dihydro-5-acenaphthylenyl)-2-(3,4-dimethylphenoxy)acetamide is a relatively new compound, and its long-term safety and efficacy have not been fully established.
未来方向
There are several future directions for research on N-(1,2-dihydro-5-acenaphthylenyl)-2-(3,4-dimethylphenoxy)acetamide. One area of interest is the development of novel therapeutics for neurological disorders based on the pharmacological properties of N-(1,2-dihydro-5-acenaphthylenyl)-2-(3,4-dimethylphenoxy)acetamide. For example, N-(1,2-dihydro-5-acenaphthylenyl)-2-(3,4-dimethylphenoxy)acetamide analogs with improved pharmacokinetic properties and reduced toxicity could be developed for clinical use. Another area of interest is the elucidation of the molecular mechanisms underlying the effects of N-(1,2-dihydro-5-acenaphthylenyl)-2-(3,4-dimethylphenoxy)acetamide. For example, the downstream signaling pathways activated by N-(1,2-dihydro-5-acenaphthylenyl)-2-(3,4-dimethylphenoxy)acetamide could be investigated to identify novel targets for drug development. Finally, the potential of N-(1,2-dihydro-5-acenaphthylenyl)-2-(3,4-dimethylphenoxy)acetamide as a diagnostic tool for neurological disorders could also be explored. For example, the binding of N-(1,2-dihydro-5-acenaphthylenyl)-2-(3,4-dimethylphenoxy)acetamide to the PBR could be used to visualize neuroinflammation and neuronal damage in vivo.
合成方法
The synthesis of N-(1,2-dihydro-5-acenaphthylenyl)-2-(3,4-dimethylphenoxy)acetamide is a complex process that involves several steps, including the preparation of the key intermediate, 1,2-dihydro-5-acenaphthylen-1-amine, and the coupling of this intermediate with 2-(3,4-dimethylphenoxy)acetyl chloride. The final product is obtained through a series of purification steps, including column chromatography and recrystallization. The purity and yield of N-(1,2-dihydro-5-acenaphthylenyl)-2-(3,4-dimethylphenoxy)acetamide can be optimized by adjusting the reaction conditions, such as the temperature, solvent, and reaction time.
科学研究应用
N-(1,2-dihydro-5-acenaphthylenyl)-2-(3,4-dimethylphenoxy)acetamide has been extensively studied in preclinical models of various neurological disorders, including Alzheimer's disease, Parkinson's disease, multiple sclerosis, and traumatic brain injury. In these studies, N-(1,2-dihydro-5-acenaphthylenyl)-2-(3,4-dimethylphenoxy)acetamide has been shown to exhibit potent anti-inflammatory, neuroprotective, and immunomodulatory effects. For example, N-(1,2-dihydro-5-acenaphthylenyl)-2-(3,4-dimethylphenoxy)acetamide has been shown to reduce neuroinflammation and oxidative stress in the brain, improve cognitive function, and enhance neuronal survival. Moreover, N-(1,2-dihydro-5-acenaphthylenyl)-2-(3,4-dimethylphenoxy)acetamide has been shown to promote the regeneration of myelin, the protective sheath that surrounds nerve fibers and is damaged in multiple sclerosis.
属性
IUPAC Name |
N-(1,2-dihydroacenaphthylen-5-yl)-2-(3,4-dimethylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO2/c1-14-6-10-18(12-15(14)2)25-13-21(24)23-20-11-9-17-8-7-16-4-3-5-19(20)22(16)17/h3-6,9-12H,7-8,13H2,1-2H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHMXYOLXBZFFSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC(=O)NC2=CC=C3CCC4=C3C2=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,2-dihydroacenaphthylen-5-yl)-2-(3,4-dimethylphenoxy)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,2,2-trichloro-N-[2-(4-fluorophenyl)ethyl]acetamide](/img/structure/B5706277.png)
![isopropyl [(6-chloro-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetate](/img/structure/B5706279.png)
![4-({4-[(4-bromophenyl)thio]-3,5-dimethyl-1H-pyrazol-1-yl}carbonyl)pyridine](/img/structure/B5706285.png)


![4-({[5-(3-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)morpholine](/img/structure/B5706314.png)


![N-[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]propanamide](/img/structure/B5706341.png)

![N-(3-chloro-4-fluorophenyl)-2-{[5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5706352.png)


![3-isopropoxy-N-[4-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B5706360.png)